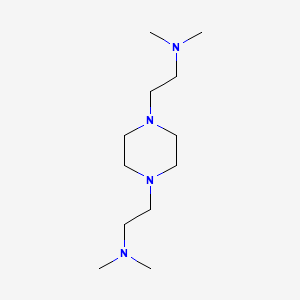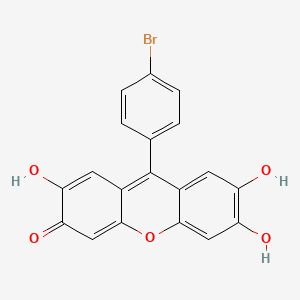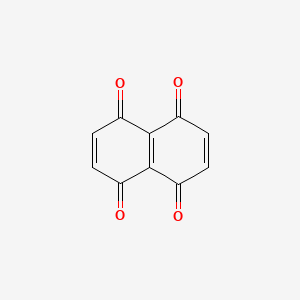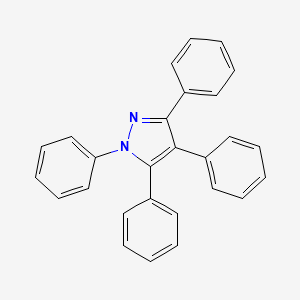
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(3,4-dimethoxyphenyl)methanone typically involves the reaction of aziridine with 3,4-dimethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of electrophilic nitrogen sources and controlled reaction conditions, are likely to be applied in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of aziridin-1-yl(3,4-dimethoxyphenyl)methanone involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form reactive intermediates is a key factor in its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
N-alkyl aziridines: Used in the synthesis of various amine derivatives and biologically active molecules
Uniqueness
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxy groups enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
15257-77-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
aziridin-1-yl-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-3-8(7-10(9)15-2)11(13)12-5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
HRQBTAHRRSKZHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
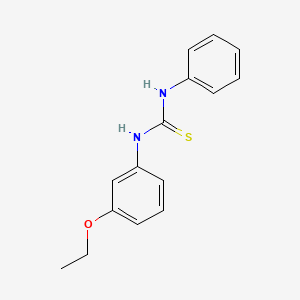



![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
